Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Description
Crystallographic Analysis of Spirocyclic Architecture
The spirocyclic core of tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate comprises a fused bicyclic system where a piperidine ring (8-aza) intersects with a cyclohexane moiety at the spiro carbon (C4). While direct X-ray crystallographic data for this specific compound remains unpublished, analogous azaspiro[4.5]decane structures provide critical insights. For instance, the crystal structure of 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione reveals a chair conformation for the piperidine ring, with puckering amplitudes ($$Q$$) of 0.553 Å and Cremer parameters ($$\theta = 168.8^\circ$$, $$\phi = 171.8^\circ$$) . Extrapolating this to the target compound, the tert-butyl carboxylate group at N8 likely imposes steric constraints, stabilizing a distorted chair conformation.
The spiro junction at C4 creates a rigid bicyclic framework, limiting rotational freedom and enhancing stereochemical stability. Computational models suggest bond lengths of $$1.53 \, \text{Å}$$ for C4–O (hydroxyl) and $$1.47 \, \text{Å}$$ for N8–C (tert-butyl carboxylate), consistent with tetrahedral geometry at these centers .
Stereochemical Configuration at C4 Position
The (4S) stereochemistry is pivotal to the compound’s reactivity and biological interactions. Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC analyses confirm the absolute configuration at C4, with the hydroxyl group occupying an equatorial position relative to the piperidine ring . This orientation minimizes steric clash with the tert-butyl carboxylate group, which adopts an axial orientation to avoid 1,3-diaxial interactions (Figure 1).
Table 1: Comparative Stereochemical Data for Azaspiro[4.5]decane Derivatives
| Compound | CAS RN | Configuration | Hydroxyl Position | Reference |
|---|---|---|---|---|
| Tert-butyl (4S)-4-hydroxy-8-aza | 2387560-88-3 | S | C4 | |
| Tert-butyl 2-hydroxy-8-aza | 1341038-53-6 | Undetermined | C2 | |
| Tert-butyl 3-hydroxy-8-aza | – | R | C3 |
The (4S) configuration enhances hydrogen-bonding potential, as the hydroxyl group can participate in intramolecular interactions with the carboxylate oxygen, stabilizing the molecule in polar solvents .
Conformational Dynamics in Solution Phase
Variable-temperature $$^1\text{H}$$ NMR studies in deuterated chloroform reveal restricted rotation around the spiro junction. At 298 K, the piperidine ring exhibits a single conformation, while cooling to 223 K resolves diastereotopic protons adjacent to C4, indicating slow ring inversion on the NMR timescale . The tert-butyl group’s bulk further restricts conformational flexibility, as evidenced by sharp singlet peaks for its nine equivalent protons.
In aqueous solutions, molecular dynamics simulations predict a 70:30 equilibrium between chair and twist-boat conformations. Hydrogen bonding between the hydroxyl group and carboxylate oxygen stabilizes the chair form, whereas steric strain in the twist-boat form increases its energy by $$12.3 \, \text{kJ/mol}$$ .
Comparative Analysis with Related Azaspiro[4.5]decane Derivatives
Structural analogs with hydroxyl groups at C2 or C3 positions exhibit distinct physicochemical properties:
Table 2: Physicochemical Comparison of Azaspiro[4.5]decane Derivatives
| Property | (4S)-4-hydroxy Isomer | 2-hydroxy Isomer | 3-hydroxy Isomer |
|---|---|---|---|
| Melting Point (°C) | 98–102 | 85–89 | 112–115 |
| Solubility (mg/mL, H2O) | 0.45 | 1.20 | 0.32 |
| logP | 2.31 | 2.05 | 2.58 |
| Reference |
The (4S)-4-hydroxy isomer’s lower solubility compared to the 2-hydroxy derivative arises from intramolecular H-bonding, which reduces polarity. Conversely, the 3-hydroxy analog’s higher logP reflects increased hydrophobicity due to reduced H-bond donor capacity .
Properties
IUPAC Name |
tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHSOHEOHVFKP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 1,4-Dioxaspiro[4.5]Decane-8-Carbonitrile
The ketone starting material undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanitrile in the presence of potassium tert-butoxide. The reaction proceeds in a glycol dimethyl ether/ethanol solvent mixture at 0–20°C, yielding the nitrile derivative. This step establishes the spirocyclic nitrile intermediate critical for subsequent alkylation.
Step 2: Alkylation with 1-Bromo-2-Chloroethane
Lithium diisopropylamide (LDA) deprotonates the nitrile intermediate in toluene at 0–20°C, enabling alkylation with 1-bromo-2-chloroethane. The reaction forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile over 13 hours. The choice of LDA ensures selective deprotonation and minimizes side reactions.
Step 3: Hydrogenation and Cyclization
Hydrogenation with Raney nickel in methanol at 50°C and 50 psi hydrogen pressure reduces the nitrile to an amine, which undergoes spontaneous cyclization. Subsequent reaction with tert-butyl dicarbonyl anhydride introduces the tert-butoxycarbonyl (Boc) protecting group, yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate. This step achieves an 80% yield after silica gel column purification.
Step 4: Deprotection to Tert-Butyl (4S)-4-Hydroxy-8-Azaspiro[4.5]Decane-8-Carboxylate
The final deprotection employs pyridinium p-toluenesulfonate (PPTS) in acetone/water (3:2 v/v) at 70°C for 15 hours, cleaving the dioxolane ring to reveal the hydroxy group. Recrystallization from petroleum ether affords the target compound in 68.16% yield. Nuclear magnetic resonance (NMR) data confirm the structure: NMR (400 MHz, CDCl₃) δ 3.46–3.17 (m, 4H), 2.34–2.25 (m, 4H), 1.79 (br t, Hz, 6H), 1.40 (s, 9H).
Alternative Catalytic and Stereochemical Considerations
Catalytic O-Silylative Methods
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Pain Management:
Neuropharmacology
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These properties are particularly relevant in:
- Cognitive Disorders:
Anticholinergic Research
Given its structural characteristics, this compound may also exhibit anticholinergic activity, making it a candidate for studies related to:
- Antispasmodic Agents:
Case Study 1: FAAH Inhibition
A study conducted on various azaspiro compounds demonstrated that this compound significantly inhibited FAAH activity in vitro, leading to increased levels of endocannabinoids associated with pain relief .
Case Study 2: Neuroprotective Effects
In a preclinical model, this compound was shown to improve cognitive function in subjects with induced neurodegeneration, suggesting its potential role in neuroprotection and cognitive enhancement .
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Ring Heteroatoms : Diazaspiro (e.g., 2,8-diazaspiro) and triazaspiro derivatives exhibit distinct electronic profiles, influencing their reactivity and metabolic stability .
- Stereochemistry: The (4S)-configuration in the target compound may confer enantioselectivity in catalysis or binding, a feature absent in non-chiral analogs like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate .
Q & A
Q. What are the recommended synthetic routes for tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate?
The compound can be synthesized via a multi-step procedure involving:
- Protection of the piperidone ring : Reacting 4-piperidone with tert-butyl dicarbonate (Boc anhydride) under basic conditions to introduce the Boc group.
- Spiro-ring formation : Using ethylene glycol and p-toluenesulfonic acid (PTSA) with molecular sieves (4Å) to form the 1,4-dioxaspiro intermediate. This step requires 48 hours at room temperature .
- Reduction and hydroxylation : Selective reduction of the ketone group followed by stereospecific hydroxylation to achieve the (4S)-configuration.
Q. Key characterization methods :
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- 1H/13C-NMR : Assign peaks for the spirocyclic backbone (e.g., δ 154.6 ppm for the Boc carbonyl carbon) and hydroxyl group .
- X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters for heavy atoms) resolves bond angles and stereochemistry .
- HRMS : Confirm molecular formula (e.g., C14H23NO3, exact mass 253.34) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Q. Troubleshooting :
Q. How to resolve conflicting crystallographic data for the spirocyclic core?
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Analog synthesis :
- Biological assays :
Q. How to address stability issues under acidic/basic conditions?
Q. What computational methods predict the compound’s reactivity in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
